Cas no 140675-43-0 (2-Fluoro-6-hydroxybenzonitrile)

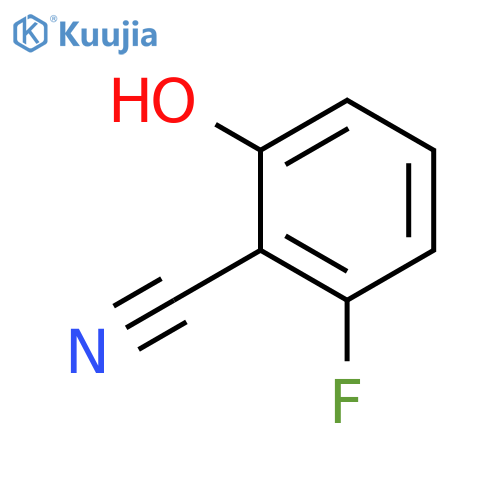

140675-43-0 structure

商品名:2-Fluoro-6-hydroxybenzonitrile

2-Fluoro-6-hydroxybenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-6-hydroxybenzonitrile

- 2-Cyano-3-fluorophenol

- 6-FLUOROSALICYLONITRILE

-

- MDL: MFCD03428592

- インチ: InChI=1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H

- InChIKey: YEBHNFDMNFHZFF-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=C(O)C=1C#N

- BRN: 8403914

計算された属性

- せいみつぶんしりょう: 137.02800

- どういたいしつりょう: 137.028

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- 互変異性体の数: 3

- トポロジー分子極性表面積: 44A^2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.34

- ゆうかいてん: 155.0 to 159.0 deg-C

- ふってん: 257.5°Cat760mmHg

- フラッシュポイント: 109.5°C

- 屈折率: 1.56

- PSA: 44.02000

- LogP: 1.40298

- ようかいせい: 未確定

2-Fluoro-6-hydroxybenzonitrile セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H331,H302,H312,H315,H319,H335

-

警告文:

P261,P305

P351

P338-P302

P352,P321,P405,P501A - 危険物輸送番号:3276

- 危険カテゴリコード: 20/22-36/37/38

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- 包装等級:III

- 包装グループ:III

- 危険レベル:6.1

- リスク用語:R20/22; R36/37/38

- セキュリティ用語:S26;S36/37/39

2-Fluoro-6-hydroxybenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Fluoro-6-hydroxybenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021060-100g |

2-Fluoro-6-hydroxybenzonitrile |

140675-43-0 | 98% | 100g |

¥1122.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021060-5g |

2-Fluoro-6-hydroxybenzonitrile |

140675-43-0 | 98% | 5g |

¥66.00 | 2023-11-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F20360-1g |

2-Fluoro-6-hydroxybenzonitrile |

140675-43-0 | 98% | 1g |

¥25.0 | 2023-09-07 | |

| TRC | F596183-250mg |

2-Fluoro-6-hydroxybenzonitrile |

140675-43-0 | 250mg |

$75.00 | 2023-05-18 | ||

| Key Organics Ltd | EG-0028-10G |

2-fluoro-6-hydroxybenzonitrile |

140675-43-0 | >97% | 10g |

£66.00 | 2023-07-11 | |

| Key Organics Ltd | EG-0028-25G |

2-fluoro-6-hydroxybenzonitrile |

140675-43-0 | >97% | 25g |

£146.00 | 2023-07-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810196-1g |

2-Fluoro-6-hydroxybenzonitrile |

140675-43-0 | 98% | 1g |

¥39.20 | 2022-01-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F20360-5g |

2-Fluoro-6-hydroxybenzonitrile |

140675-43-0 | 98% | 5g |

¥59.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F20360-25g |

2-Fluoro-6-hydroxybenzonitrile |

140675-43-0 | 98% | 25g |

¥536.0 | 2021-09-09 | |

| Alichem | A014002235-500mg |

2-Cyano-3-fluorophenol |

140675-43-0 | 97% | 500mg |

863.90 USD | 2021-06-22 |

2-Fluoro-6-hydroxybenzonitrile 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

140675-43-0 (2-Fluoro-6-hydroxybenzonitrile) 関連製品

- 221202-36-4(Benzonitrile,2,3-difluoro-6-hydroxy-)

- 186590-01-2(4-Fluoro-2-hydroxybenzonitrile)

- 82380-18-5(2-Fluoro-4-hydroxybenzonitrile)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:140675-43-0)2-Fluoro-6-hydroxybenzonitrile

清らかである:99%

はかる:100g

価格 ($):179.0